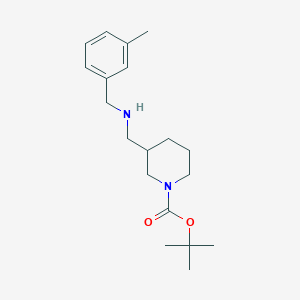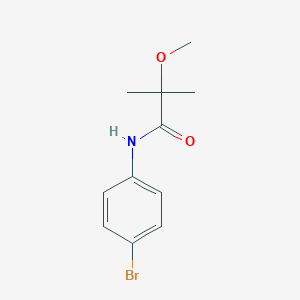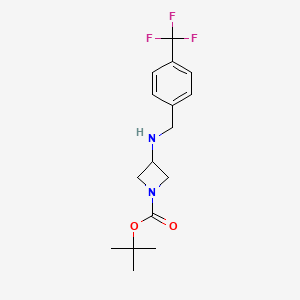
tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of the trifluoromethyl group in this compound further enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or aziridines.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is attached via nucleophilic substitution reactions using appropriate benzyl halides or trifluoromethylbenzylamines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, trifluoromethylbenzylamines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.
Chemical Biology: The compound is utilized in chemical biology for the development of bioactive molecules and chemical probes.
Industrial Applications: It is employed in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique structural features.
作用機序
The mechanism of action of tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, which is crucial for maintaining the bioactive conformation of the molecule.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((4-(trifluoromethyl)phenyl)amino)azetidine-1-carboxylate
- tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((4-(trifluoromethyl)benzyl)amino)azetidine-1-carboxylate is unique due to its combination of the azetidine ring and the trifluoromethylbenzyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous for its use in drug development and other applications.
特性
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethyl)phenyl]methylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-13(10-21)20-8-11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEONKEFMAMXRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-Fluoro-4-(2,2,2-trifluoroethoxy)benzyl]methylamine](/img/structure/B8014210.png)
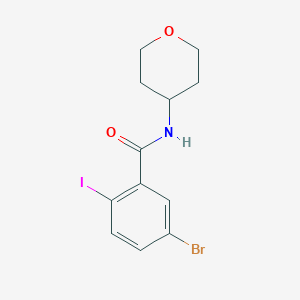
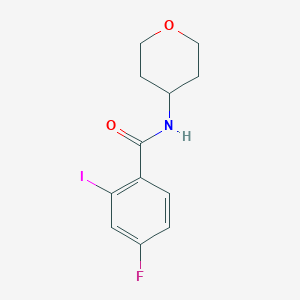

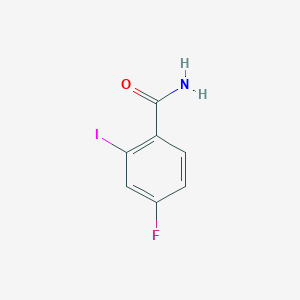
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyacetamide](/img/structure/B8014229.png)
![tert-butyl N-[2-(2-cyano-4-nitroanilino)ethyl]carbamate](/img/structure/B8014234.png)
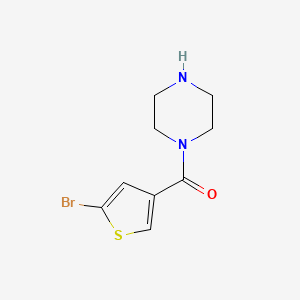
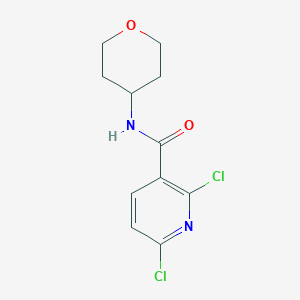
![tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8014252.png)

